molecular formula C12H25NO B12793439 n,n-Dipropylhexanamide CAS No. 5421-56-7

n,n-Dipropylhexanamide

Cat. No.: B12793439
CAS No.: 5421-56-7
M. Wt: 199.33 g/mol
InChI Key: ISWSEUIDZKIKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dipropylhexanamide: is an organic compound with the molecular formula C12H25NO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its versatile applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dipropylhexanamide can be synthesized through the reaction of hexanoyl chloride with dipropylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dipropylhexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dipropylhexanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

  • N,N-Dimethylformamide (DMF)
  • N,N-Dimethylacetamide (DMA)
  • N,N-Diethylacetamide

Comparison: N,N-Dipropylhexanamide is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to shorter-chain amides like DMF and DMA. This difference in structure can lead to variations in their applications and effectiveness in different chemical reactions .

Properties

CAS No.

5421-56-7

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N,N-dipropylhexanamide

InChI

InChI=1S/C12H25NO/c1-4-7-8-9-12(14)13(10-5-2)11-6-3/h4-11H2,1-3H3

InChI Key

ISWSEUIDZKIKIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CCC)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.